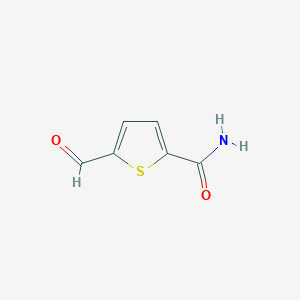

5-Formylthiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

5-formylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPJTJEKZFENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483947 | |

| Record name | 5-formylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59786-37-7 | |

| Record name | 5-Formyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59786-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-formylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Formylthiophene 2 Carboxamide

Direct Synthetic Routes

Direct synthetic routes to 5-formylthiophene-2-carboxamide primarily involve the introduction of a formyl group onto a pre-existing thiophene-2-carboxamide scaffold or the simultaneous formation and functionalization of the thiophene (B33073) ring.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring. wikipedia.orgthieme-connect.de For the synthesis of this compound, the starting material would be thiophene-2-carboxamide. The electron-donating nature of the sulfur atom in the thiophene ring directs the electrophilic substitution to the C5 position.

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the electrophile. wikipedia.orgchemistrysteps.com The thiophene-2-carboxamide attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the final product.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thiophene-2-carboxamide | POCl₃, DMF | Dichloromethane | 0 to reflux | 2-6 | Moderate to Good |

Table 1: Representative Conditions for the Vilsmeier-Haack Formylation of Thiophene-2-carboxamide.

Oxidation-Based Syntheses from Thiophene Precursors

Another direct approach to this compound involves the selective oxidation of a suitable precursor, such as 5-methylthiophene-2-carboxamide. This method relies on the conversion of the methyl group at the C5 position into a formyl group. Various oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), selenium dioxide (SeO₂), or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid or degradation of the thiophene ring.

| Precursor | Oxidizing Agent | Solvent | Temperature (°C) |

| 5-Methylthiophene-2-carboxamide | Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | Room temperature to reflux |

| 5-Methylthiophene-2-carboxamide | Selenium Dioxide (SeO₂) | Dioxane/Water | Reflux |

Table 2: Plausible Oxidation Conditions for the Synthesis of this compound.

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound, a one-pot procedure could potentially involve the initial formation of the thiophene ring followed by in-situ formylation.

Multicomponent reactions (MCRs) are powerful tools for the construction of complex molecules in a single step. mdpi.comnih.gov For instance, a Gewald-type reaction could be envisioned, where a suitable nitrile, an α-mercapto ketone or aldehyde, and an activated methylene (B1212753) compound react in the presence of a base to form a substituted thiophene. By carefully selecting the starting materials, a thiophene-2-carboxamide derivative could be formed, which could then be formylated in the same pot using a Vilsmeier-Haack type reagent. While a specific one-pot synthesis for this compound is not extensively documented, the principles of MCRs suggest its feasibility. rug.nlchemistryforsustainability.org

Indirect Synthesis and Formation Mechanisms

Indirect methods for the synthesis of this compound involve the transformation of a precursor that already contains the thiophene nucleus and a latent or protected formyl group.

Formation through Oxidative Degradation Pathways

The formation of this compound can also occur as a result of the oxidative degradation of more complex molecules containing the thiophene-2-carboxamide moiety. For example, the degradation of certain thiophene-based polymers or bioactive compounds under oxidative conditions could potentially yield this compound as a smaller, more stable fragment.

Recent studies on the enzymatic degradation of biobased thiophene polyesters have shown that these materials can be broken down into their constituent monomers and oligomers. frontiersin.org While these studies primarily focused on the degradation of polyesters of 2,5-thiophenedicarboxylic acid, it is conceivable that polymers or other large molecules containing the thiophene-2-carboxamide unit could undergo similar degradation processes, either through enzymatic or chemical oxidation, to yield this compound among other products. This pathway is more of a potential source or byproduct rather than a targeted synthetic route.

Hydrolysis of Protected Precursors

A common and effective indirect synthetic strategy involves the use of a protecting group for the aldehyde functionality. This approach allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the aldehyde. The formyl group can be protected as an acetal (B89532), such as a 1,3-dioxolane.

The synthesis would begin with a thiophene derivative where the C5 position is functionalized with a protected aldehyde, for example, 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid. This carboxylic acid can then be converted to the corresponding carboxamide using standard amide coupling reactions. Finally, the deprotection of the acetal group under acidic conditions, such as treatment with aqueous acid, will regenerate the formyl group, yielding this compound. uni.lu This method provides a reliable route to the target compound, especially when other functional groups that are sensitive to formylation or oxidation conditions are present.

| Protected Precursor | Deprotection Reagent | Solvent |

| 5-(1,3-Dioxolan-2-yl)thiophene-2-carboxamide | Aqueous HCl or Acetic Acid | Acetone or Tetrahydrofuran |

| 5-(Diethoxymethyl)thiophene-2-carboxamide | Formic Acid | Water |

Table 3: Conditions for the Hydrolysis of Protected Precursors to this compound.

Chemical Reactivity and Functional Group Transformations of 5 Formylthiophene 2 Carboxamide

Reactions Involving the Formyl Group

The formyl group at the 5-position of the thiophene (B33073) ring is a versatile handle for a variety of chemical transformations, including condensations, reductions, and other derivatizations.

Condensation Reactions

The aldehyde functionality readily participates in condensation reactions with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and the extension of the conjugated system.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an acidic methylene group (–CH2–) flanked by two electron-withdrawing groups, catalyzed by a weak base. psu.edusphinxsai.com While specific studies on 5-Formylthiophene-2-carboxamide are not abundant in the literature, the reactivity of the formyl group on the thiophene ring is well-established. For instance, various substituted thiophene-2-carboxaldehydes have been successfully employed in Knoevenagel condensations. nih.gov The reaction typically proceeds under mild conditions, often using bases like piperidine (B6355638) or sodium carbonate in solvents such as ethanol (B145695) or even in solvent-free systems. sphinxsai.comnih.gov The products are α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

A general representation of the Knoevenagel condensation with this compound is depicted below:

Reactants: this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

Catalyst: A weak base such as piperidine or an amine salt.

Product: A substituted 2-(thiophen-2-yl)ethene derivative.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). organic-chemistry.orgpressbooks.pubmasterorganicchemistry.com The reaction is known for its high degree of regioselectivity, with the double bond forming specifically at the location of the original carbonyl group. The formyl group of this compound is expected to react readily with various phosphorus ylides to yield the corresponding vinylthiophene derivatives. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. openstax.org

| Reactant 1 | Reactant 2 (Ylide) | Product |

| This compound | Triphenylphosphine ylide (Ph3P=CHR) | 5-(alkenyl)-thiophene-2-carboxamide |

Table 1: Generalized Wittig Reaction with this compound.

Reduction Reactions (e.g., to alcohol or further reduction)

The formyl group can be selectively reduced to a hydroxymethyl group or further to a methyl group using appropriate reducing agents.

The reduction of the formyl group to a primary alcohol, 5-(hydroxymethyl)thiophene-2-carboxamide, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), could potentially reduce both the aldehyde and the carboxamide group, although selective reduction of the aldehyde is generally feasible under controlled conditions.

Catalytic hydrogenation presents another avenue for the reduction of the formyl group. rsc.org Depending on the catalyst and reaction conditions, the formyl group can be converted to a hydroxymethyl or a methyl group. For instance, selective hydrogenation of the carbonyl group in similar furan-based aldehydes has been achieved using catalysts like Ni-Ga intermetallics. rsc.org

| Starting Material | Reducing Agent/Conditions | Product |

| This compound | Sodium Borohydride (NaBH4) / Methanol | 5-(Hydroxymethyl)thiophene-2-carboxamide |

| This compound | Catalytic Hydrogenation (e.g., Pd/C, H2) | 5-(Hydroxymethyl)thiophene-2-carboxamide or 5-Methylthiophene-2-carboxamide |

Table 2: Potential Reduction Reactions of the Formyl Group.

Aldehyde-Based Derivatizations

The formyl group serves as a precursor for a wide array of derivatives. One common transformation is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration.

Reactions Involving the Carboxamide Group

The carboxamide functional group offers opportunities for further modification, including N-functionalization and hydrolysis back to the corresponding carboxylic acid.

Amide Functionalization and Modifications

The nitrogen atom of the carboxamide can be functionalized, for example, through N-alkylation or N-acylation, although such reactions might require activation of the amide. The synthesis of various N-substituted thiophene-2-carboxamides has been reported, often starting from the corresponding thiophene-2-carboxylic acid and an amine. nih.govresearchgate.netnih.gov This suggests that derivatization of the amide nitrogen in this compound is a feasible synthetic route.

Hydrolytic Pathways of the Amide Moiety

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 5-formylthiophene-2-carboxylic acid, under either acidic or basic conditions. chemicalbook.comsigmaaldrich.comnih.gov This reaction typically requires heating and proceeds via nucleophilic acyl substitution. The resulting carboxylic acid is also a valuable synthetic intermediate. chemicalbook.comsigmaaldrich.comnih.govchemscene.comcymitquimica.com

| Starting Material | Reagents/Conditions | Product |

| This compound | Acid (e.g., H2SO4) or Base (e.g., NaOH), Heat | 5-Formylthiophene-2-carboxylic acid |

Table 3: Hydrolysis of the Carboxamide Group.

Thiophene Ring Functionalization and Derivatization

The functionalization of the thiophene core of this compound is a key strategy for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the formyl and carboxamide groups directs the regioselectivity of these transformations.

Halogenation and Electrophilic Substitution on the Thiophene Ring

The electron-withdrawing nature of the formyl and carboxamide groups deactivates the thiophene ring towards electrophilic aromatic substitution. However, under appropriate conditions, halogenation at the available positions on the thiophene ring can be achieved. The substitution pattern is dictated by the directing effects of the existing functional groups.

Detailed research findings on the direct halogenation of this compound are limited. However, studies on similar thiophene-2-carboxamide derivatives provide valuable insights. For instance, the bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide with bromine in acetic acid has been shown to yield the corresponding 4-bromo derivative. researchgate.netmdpi.com This suggests that electrophilic bromination of this compound would likely occur at the C4 position, the only available position on the ring. The reaction would proceed via the typical mechanism of electrophilic aromatic substitution, where the bromine molecule is polarized by a Lewis or Brønsted acid, followed by the attack of the thiophene ring to form a sigma complex, which then loses a proton to restore aromaticity.

It is important to note that the formyl group may require protection, for example, as an acetal (B89532), to prevent undesired side reactions during electrophilic substitution.

Nucleophilic Substitution and Cross-Coupling Strategies (e.g., Suzuki, Stille)

The presence of electron-withdrawing groups and a halogen substituent on the thiophene ring makes 5-halo-thiophene-2-carboxamide derivatives excellent substrates for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution: While direct nucleophilic substitution on an unactivated thiophene ring is difficult, the presence of the formyl and carboxamide groups in a halogenated derivative of this compound would facilitate such reactions. Strong nucleophiles can displace a halide at the C5 position through an addition-elimination mechanism, where the negative charge of the intermediate Meisenheimer complex is stabilized by the electron-withdrawing substituents.

Suzuki Coupling: The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, has been successfully applied to 5-bromothiophene-2-carboxamide (B442588) and related derivatives. mdpi.com For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with various aryl boronic acids and pinacol (B44631) esters using a Pd(PPh₃)₄ catalyst to afford the corresponding 5-aryl derivatives in moderate to good yields. mdpi.com

| Aryl Boronic Acid/Ester | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 | mdpi.com |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | mdpi.com |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 | mdpi.com |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 | mdpi.com |

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for an organic halide or triflate, catalyzed by a palladium complex. This method has also proven effective for the functionalization of halothiophenes. organic-chemistry.orgwikipedia.orglibretexts.org For instance, selective Stille couplings have been performed on 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones, demonstrating the feasibility of such reactions on complex heterocyclic systems. nih.gov While specific examples on 5-halo-formylthiophene-2-carboxamide are not abundant in the literature, the general principles suggest its applicability. The reaction mechanism involves oxidative addition of the halo-thiophene to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

| Halothiophene Substrate | Organotin Reagent | Catalyst | Solvent | General Outcome | Reference |

|---|---|---|---|---|---|

| Aryl- or heteroaryl-halide | Aryl- or heteroaryl-stannane | Pd(PPh₃)₄, Pd₂(dba)₃ | Toluene, DMF, Dioxane | Formation of biaryl or biheteroaryl compounds | organic-chemistry.orgwikipedia.org |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of aromatic and heteroaromatic compounds, avoiding the pre-functionalization often required for traditional cross-coupling reactions. For thiophene derivatives, C-H functionalization can be directed to specific positions by the existing substituents.

In the case of this compound, the C-H bond at the 4-position is the primary target for functionalization. Palladium-catalyzed direct arylation has been shown to be effective for the C-H functionalization of thiophenes bearing electron-withdrawing groups. For example, the direct 5-arylation of 2-acetyl-3-chlorothiophene (B1332639) with various aryl bromides has been achieved with low catalyst loadings of Pd(OAc)₂. While this reaction occurs at the 5-position of a differently substituted thiophene, it demonstrates the principle of direct arylation on an activated thiophene ring.

More specifically, research on the direct arylation of free NH₂ substituted thiophene derivatives has shown that the choice of base is crucial to promote C-H arylation over competing amination reactions. The use of potassium acetate (B1210297) as the base was found to be effective in promoting the desired C-H functionalization.

| Thiophene Substrate | Aryl Halide | Catalyst/Base | Position of Arylation | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Acetyl-3-chlorothiophene | 4-Bromotoluene | Pd(OAc)₂ / K₂CO₃ | 5 | 85 | Generic representation based on similar reactions |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 4-Bromoanisole | Pd(OAc)₂ / KOAc | 5 | 91 | Generic representation based on similar reactions |

The mechanism of these palladium-catalyzed C-H functionalization reactions often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base or a ligand. The resulting organopalladium intermediate then undergoes reductive elimination with the aryl halide to form the C-C bond and regenerate the active catalyst.

Synthesis and Characterization of 5 Formylthiophene 2 Carboxamide Derivatives and Analogues

Structurally Related Formylthiophene Carboxamides

The core structure of 5-Formylthiophene-2-carboxamide can be modified to create a variety of structurally related derivatives. Research has demonstrated the synthesis of thiophene-2-carboxamides with different substituents at various positions on the thiophene (B33073) ring. For instance, a synthetic protocol has been developed for 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, starting from thiophene and involving successive direct lithiations and a bromination reaction. researchgate.net This multi-step process highlights a method to introduce multiple substituents, creating a highly functionalized thiophene carboxamide.

Furthermore, studies on other thiophene carboxamide derivatives, although not containing a formyl group, provide insight into synthetic strategies. For example, N,5-diphenyloxazole-2-carboxamides have been synthesized as analogues of known biologically active compounds. nih.gov These synthetic approaches, often involving the coupling of a carboxylic acid with an amine, could theoretically be applied to 5-formylthiophene-2-carboxylic acid to generate a library of N-substituted 5-formylthiophene-2-carboxamides.

Carboxylic Acid and Ester Analogues (e.g., 5-Formylthiophene-2-carboxylic acid, methyl esters)

The direct precursors and analogues to the titular carboxamide are its corresponding carboxylic acid and esters. These compounds are crucial starting materials for the synthesis of the amide and its derivatives.

5-Formylthiophene-2-carboxylic acid is a commercially available solid compound. sigmaaldrich.comcymitquimica.comtcichemicals.com It serves as the primary building block for creating the carboxamide, typically through activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with ammonia (B1221849). The acid itself can be synthesized through various methods, including the regioselective carboxylation of substituted thiophenes. sigmaaldrich.comnih.govchemicalbook.com

Methyl 5-formylthiophene-2-carboxylate , the methyl ester analogue, is also a key intermediate. scbt.comambeed.com It can be prepared by the esterification of 5-formylthiophene-2-carboxylic acid. An alternative synthetic route involves the reaction of other 2-substituted thiophenes with a CCl4–CH3OH system in the presence of a catalyst, which can introduce a methoxycarbonyl group at the 5-position. semanticscholar.org For example, 2-acetylthiophene (B1664040) can be converted to methyl 2-acetyl-5-thiophenecarboxylate in high yield using this method. semanticscholar.org This ester can then be converted to the desired carboxamide via aminolysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Formylthiophene-2-carboxylic acid | 4565-31-5 | C6H4O3S | 156.16 |

| Methyl 5-formylthiophene-2-carboxylate | 67808-64-4 | C7H6O3S | 170.19 |

Thioamide and Nitrile Analogues

Modifying the carboxamide group to a thioamide or a nitrile introduces different electronic and steric properties, leading to new classes of analogues.

Thioamide Analogues : The conversion of a carboxamide to a thioamide is a well-established transformation, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. While specific literature on the synthesis of 5-formylthiophene-2-carbothioamide is not prevalent, the general methodology is applicable. This transformation would involve reacting this compound with a thionating agent.

Nitrile Analogues : The corresponding nitrile, 5-formylthiophene-2-carbonitrile, can be synthesized by the dehydration of this compound, commonly using reagents such as phosphorus oxychloride, thionyl chloride, or cyanuric chloride. Alternatively, it can be prepared from related precursors. For example, the conversion of an aldehyde group to a nitrile is possible, though the formyl group at the 5-position would need to be protected or introduced at a later stage.

Conjugates and Grafted Materials (e.g., Schiff Base formation with nanoparticles)

The aldehyde functionality of this compound and its analogues is highly reactive and provides a convenient handle for creating larger molecular constructs and conjugates. One of the most common reactions of aldehydes is the condensation with primary amines to form Schiff bases (imines).

This reactivity has been widely exploited. For example, various thiophene aldehydes are condensed with different amines to create thiophene-based flavone (B191248) Schiff base derivatives. ijcce.ac.ir In these syntheses, a formyl group is introduced onto a flavone skeleton which is then reacted with various anilines to produce a range of Schiff bases. ijcce.ac.ir This same principle can be applied to this compound, allowing it to be conjugated to other molecules containing a primary amine.

This strategy is also applicable to the functionalization of materials. Nanoparticles functionalized with amine groups can be reacted with this compound to graft the thiophene moiety onto the nanoparticle surface via a Schiff base linkage. Schiff bases derived from heterocyclic aldehydes are known to coordinate with metal ions, forming stable complexes. nih.govnih.gov This suggests that conjugates of this compound could be used to create novel metal-organic frameworks or functionalized materials with specific catalytic or electronic properties. nih.gov

Alkylated and Substituted Thiophene Derivatives

Further functionalization of the thiophene ring itself leads to a vast library of derivatives. These substitutions can influence the electronic properties, solubility, and steric profile of the molecule.

Alkylation : Alkyl groups can be introduced onto the thiophene ring through various organic reactions. For compounds that are not fully substituted, Friedel-Crafts alkylation can be a viable method. A more modern and controlled approach involves cross-coupling reactions, such as Suzuki or Stille coupling. For this, a halogenated precursor, like methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate, can be used. rsc.org The bromine atom serves as a handle for introducing alkyl or aryl groups via palladium-catalyzed cross-coupling reactions.

Other Substituents : Beyond alkyl groups, other functional groups can be introduced. For instance, 5-formyl-2-thiopheneboronic acid is a derivative where the carboxylic acid is replaced by a boronic acid. tcichemicals.comnih.govsigmaaldrich.com This compound is a valuable reagent in Suzuki coupling reactions, allowing for the formation of a carbon-carbon bond at the 2-position of the thiophene ring. nih.gov Similarly, halogenated thiophenes can be transformed into a variety of derivatives. For example, methyl 5-chlorothiophene-2-carboxylate is formed from the reaction of 2-chlorothiophene (B1346680) with CCl4 and methanol. semanticscholar.org These halogenated and boronic acid-substituted thiophenes are key intermediates for building more complex molecular architectures based on the 5-formylthiophene scaffold.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including 5-Formylthiophene-2-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) NMR spectroscopy of this compound reveals key information about the number, environment, and connectivity of protons in the molecule. In a typical ¹H NMR spectrum, a broad singlet peak appears at approximately 10.18 ppm, which is characteristic of the aldehyde proton (-CHO). nih.gov The protons of the amide group (-CONH₂) can appear as two distinct signals due to restricted rotation around the C-N bond, making them non-equivalent. For instance, a doublet may be observed around 9.34 ppm. The protons on the thiophene (B33073) ring typically appear as doublets in the aromatic region, for example, around 7.94 ppm and 7.73 ppm, with their coupling constants providing information about their relative positions on the ring. nih.gov Another signal, which could be a triplet, may be seen around 7.20 ppm. nih.gov

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 10.18 | Singlet | - |

| Amide (-NH) | 9.34 | Doublet | 9.6 |

| Thiophene (H) | 7.94 | Doublet | 3.9 |

| Thiophene (H) | 7.73 | Doublet | 5.0 |

| Amide (-NH) | 7.20 | Triplet | 4.5 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift, around 164.6 ppm. nih.gov The aldehyde carbonyl carbon also appears in the downfield region, at approximately 161 ppm. nih.gov The carbon atoms of the thiophene ring resonate in the aromatic region, with typical shifts around 136.1, 134.8, 131.9, and 128.7 ppm. nih.gov

| Carbon Atom | Chemical Shift (δ) in ppm |

| Amide Carbonyl (C=O) | 164.6 |

| Aldehyde Carbonyl (C=O) | 161.0 |

| Thiophene Ring Carbon | 136.1 |

| Thiophene Ring Carbon | 134.8 |

| Thiophene Ring Carbon | 131.9 |

| Thiophene Ring Carbon | 128.7 |

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are invaluable for complex structural assignments and confirmation.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of protons, particularly on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connectivity between the formyl and carboxamide groups and the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule.

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is used to separate the NMR signals of different components in a mixture based on their diffusion rates, which can be useful for assessing sample purity.

Vibrational Spectroscopy Applications

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amide group are typically observed as two distinct bands in the region of 3452 cm⁻¹ and 3216 cm⁻¹. nih.gov The C-H stretching of the aldehyde group can be seen around 3096 cm⁻¹. nih.gov A strong absorption band corresponding to the C=O stretching of the aldehyde is found around 1720 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower wavenumber, around 1668 cm⁻¹. nih.gov The C=C stretching vibrations of the thiophene ring are observed in the 1524-1474 cm⁻¹ region. nih.gov Bending vibrations and other fingerprint region absorptions below 1400 cm⁻¹ further characterize the molecule. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3452, 3216 |

| C-H Stretch (Aldehyde) | 3096 |

| C=O Stretch (Aldehyde) | 1720 |

| C=O Stretch (Amide I) | 1668 |

| C=C Stretch (Thiophene) | 1524, 1474 |

| C-H Bend/Ring Vibrations | 826, 790, 732 |

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. For thiophene derivatives, GC-MS provides crucial information on their fragmentation patterns upon electron ionization, which is essential for structural confirmation. While direct GC-MS analysis of this compound can be performed, chemical derivatization is often employed to enhance volatility and improve chromatographic peak shape, particularly for compounds containing polar functional groups like amides and aldehydes. nih.gov

The mass spectrum of related compounds, such as 2-Thiophenecarboxaldehyde, shows characteristic fragmentation, and similar patterns would be expected for this compound. nist.gov The molecular ion peak would confirm the molecular weight, while fragment ions would correspond to the loss of the formyl group (CHO), the carboxamide group (CONH2), and cleavage of the thiophene ring.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of less volatile and thermally labile compounds like this compound. nih.gov Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase. nih.gov However, due to the polar nature of the aldehyde and amide functionalities, derivatization may be necessary to improve retention and achieve better separation. nih.gov

LC-MS methods are highly valued for their sensitivity and selectivity. nih.gov Interlaboratory comparison studies on similar classes of analytes have demonstrated that well-developed LC-MS/MS methods can yield comparable and reliable results across different platforms and laboratories, which is crucial for standardized analysis. nih.gov For this compound, an LC-MS method would typically involve optimization of the mobile phase composition, flow rate, and column temperature to achieve optimal separation, followed by mass spectrometric detection for confirmation and quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar molecules such as this compound. nih.gov ESI-MS typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, providing a clear determination of the molecular weight. nih.gov This technique is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. The fragmentation of the molecular ion can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to obtain structural information. This data is invaluable for identifying metabolites of related compounds in biological matrices. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single Crystal X-ray Diffraction

Table 1: Crystallographic Data for the Analogous Compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NOS₂ |

| Molecular Weight | 223.30 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.9916 (5) |

| b (Å) | 10.8497 (12) |

| c (Å) | 10.0075 (10) |

| β (°) | 98.411 (3) |

| Volume (ų) | 536.15 (10) |

| Z | 2 |

Data sourced from a study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, presented as an analogue. researchgate.net

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is a fingerprint for a specific crystalline phase. researchgate.net PXRD is used to assess the phase purity of a synthesized compound, identify different polymorphic forms, and determine the degree of crystallinity. nih.gov For thiophene-containing polymers, XRD patterns have been used to confirm their crystalline or amorphous nature. researchgate.net For this compound, PXRD would be employed to verify the crystalline phase of the bulk material and ensure it is consistent from batch to batch.

Electronic Spectroscopy and Electrochemical Methods

Electronic spectroscopy and electrochemical methods provide insights into the electronic structure and redox properties of this compound.

The electrochemical behavior of thiophene derivatives can be investigated using techniques like cyclic voltammetry. nih.gov Studies on related sulfur-containing heterocyclic compounds have shown that they can undergo oxidation or reduction at specific potentials. nih.govresearchgate.net For instance, the electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives revealed oxidation peaks corresponding to the formation of disulfides. nih.gov A similar investigation of this compound would help in understanding its electron-donating or -accepting capabilities, which is relevant to its potential applications in materials science and medicinal chemistry. In-situ electrochemical methods have also been developed to monitor the formation of related compounds like 2,5-diformylfuran in real-time during a chemical reaction, highlighting the utility of these techniques in process monitoring. qub.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Predicted Electronic Transitions for this compound |

| π → π* transitions of the thiophene ring |

| n → π* transition of the formyl group |

| n → π* transition of the carboxamide group |

| Charge transfer bands due to conjugation |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons. As this compound is a diamagnetic compound with all electrons paired in its ground state, it would not be expected to produce an EPR signal. This technique would become relevant only if the compound were to be oxidized or reduced to form a radical ion, or if it were part of a complex with a paramagnetic metal center. No studies utilizing EPR spectroscopy on this compound were identified in the available literature.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound. It can provide information on the oxidation and reduction potentials of this compound, revealing the stability of its different electronic states. Although no specific cyclic voltammetry data for this compound was found, studies on similar heterocyclic compounds, like 2-mercapto-5-phenylammino-1,3,4-thiadiazole and substituted 2-amino-4-phenylthiazoles, demonstrate the utility of this method. nih.govresearchgate.net For these related compounds, cyclic voltammetry has been used to determine oxidation and reduction potentials, investigate the reversibility of redox processes, and understand the influence of different substituents on the electrochemical properties. nih.govresearchgate.net A similar approach for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any electron transfer processes.

| Anticipated Electrochemical Parameters from Cyclic Voltammetry |

| Oxidation Potential (Epa) |

| Reduction Potential (Epc) |

| Peak Current (ipa and ipc) |

| Reversibility of Redox Couples |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. An XPS analysis of this compound would provide detailed information about the carbon, oxygen, nitrogen, and sulfur environments. High-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions would allow for the deconvolution of peaks corresponding to the different functional groups (thiophene, formyl, and carboxamide). This would confirm the presence and chemical states of these groups within the molecule. No specific XPS data for this compound has been reported in the searched scientific literature.

| Expected Core Level Spectra in XPS Analysis |

| C 1s (distinguishing thiophene, formyl, and carboxamide carbons) |

| O 1s (distinguishing formyl and carboxamide oxygens) |

| N 1s (from the carboxamide group) |

| S 2p (from the thiophene ring) |

Applications and Utility in Advanced Chemical Research

Role as Heterocyclic Building Blocks in Organic Synthesis

5-Formylthiophene-2-carboxamide is a highly valued heterocyclic building block in the field of organic synthesis. The thiophene (B33073) ring itself is a stable aromatic system, while the formyl (-CHO) and carboxamide (-CONH2) groups at the 2 and 5 positions offer reactive sites for a variety of chemical transformations. This dual functionality allows chemists to construct more complex molecular architectures through reactions such as condensation, oxidation, reduction, and cross-coupling. The aldehyde can be converted into other functional groups or used to form carbon-carbon bonds, while the amide provides a site for N-alkylation or participation in cyclization reactions. This versatility makes it an essential precursor for creating a diverse library of thiophene-containing compounds.

Intermediates in the Preparation of Bioactive Molecules

The thiophene carboxamide scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of molecules with potential therapeutic applications. Researchers have modified this core structure to develop compounds with a wide array of biological activities. The formyl group can be derivatized to create Schiff bases, hydrazones, or other functionalities that can interact with biological targets. The carboxamide group is also essential for activity in many cases. researchgate.net Studies have shown that derivatives of thiophene-2-carboxamide exhibit significant antibacterial, antioxidant, and antiproliferative properties. mdpi.comnih.gov

Applications in Material Science

The unique electronic and structural properties of the thiophene ring make this compound a valuable component in the field of material science.

Thiophene-based π-conjugated small molecules and polymers are subjects of intense research for their use as organic semiconductors. nih.gov These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The electron-rich nature of the thiophene ring facilitates charge transport. This compound can be used as a monomer to synthesize oligothiophenes or polythiophenes. The π-conjugated system of these polymers allows for the delocalization of electrons, a key property for semiconductor performance. The ability to modify the core unit allows for fine-tuning of the electronic properties, such as the bandgap, to suit specific device requirements.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. nih.govresearchgate.net The formyl group of this compound makes it an ideal building block for the synthesis of imine-linked COFs through Schiff base condensation reactions with amine-based linker molecules. researchgate.net Thiophene-based COFs are of particular interest due to their electronic properties, high surface area, and stability. nih.govnih.govmdpi.com These materials have potential applications in gas storage and separation, catalysis, and optoelectronics. researchgate.net The incorporation of the sulfur heteroatom from the thiophene ring into the COF backbone can create materials with unique photophysical properties and catalytic activities. nih.gov

| COF Name | Monomers | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| TT-COF | Thieno[3,2-b]thiophene-2,5-diyldiboronic acid, HHTP | High surface area (1810 m²/g) | Guest Encapsulation | mdpi.com |

| COF-S1 | 2,5-thiophenedicarboxaldehyde, Tetrakis(4-aminophenyl)ethane | High BET surface area (2133 m²/g) | Iodine Vapor Capture (7.74 g/g) | researchgate.net |

| COF-S2 | Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde, Tetrakis(4-aminophenyl)ethane | High Hg²⁺ adsorption capacity (834 mg/g) | Heavy Metal Remediation | researchgate.net |

| TD-COF | Thiophene-containing aldehyde, Pyridine-containing amine | Photocatalytic H₂O₂ production (4060 μmol h⁻¹ g⁻¹) | Green H₂O₂ Synthesis | nih.gov |

| PB-TT COF | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde, Tri(4-aminophenyl)benzene | High iodine vapor uptake (5.97 g/g) | Iodine Capture | ccspublishing.org.cn |

The development of efficient materials for environmental remediation is a critical area of research. Materials functionalized with thiophene units have shown significant promise for the removal of heavy metal ions from water. The sulfur atom in the thiophene ring can act as a soft Lewis base, showing a strong affinity for heavy metal ions, which are soft Lewis acids. Thiophene-functionalized metal-organic frameworks (MOFs) and COFs have been successfully used to adsorb ions such as lead (Pb²⁺), mercury (Hg²⁺), and copper (Cu²⁺) from aqueous solutions. researchgate.netrsc.orgresearchgate.net For instance, a thiophene-based COF demonstrated a remarkable adsorption capacity for Hg²⁺. researchgate.net Similarly, silica particles functionalized with a nitrothiophene receptor were effective in adsorbing various heavy metals. tandfonline.com

| Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Thiophene-functionalized MOF (DUT-67) | Pb²⁺ | 98.5 | rsc.org |

| Thiol-modified COF (COF-S2) | Hg²⁺ | 834 | researchgate.net |

| Nitrothiophene-functionalized silica | Cu²⁺ | 61.52 | tandfonline.com |

| β-Ketoenol-pyrazole-thiophene grafted silica | Pb²⁺ | 102.20 | acs.org |

| Thiophene-functionalized cellulose/MOF composite | Hg²⁺ | 182.8 | researchgate.net |

Potential in Medicinal Chemistry Research

The thiophene carboxamide core is a cornerstone in modern medicinal chemistry. Its structural and electronic properties make it an attractive scaffold for designing new drugs. nih.gov The thiophene ring can act as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic characteristics that can enhance biological activity or improve pharmacokinetic properties. Derivatives of thiophene carboxamides have been investigated for a wide range of therapeutic targets. For example, some have shown potent antiproliferative effects against various cancer cell lines, including melanoma, colorectal, and breast cancer. mdpi.combohrium.com Others have been developed as inhibitors of specific enzymes or receptors involved in disease pathways. acs.org The versatility of this scaffold ensures its continued importance in the quest for novel and more effective therapeutic agents. researchgate.netnih.gov

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Substituted Thiophene-2-carboxamides | Antibacterial | Active against S. aureus, B. subtilis, E. coli, and P. aeruginosa. | researchgate.net |

| Amino Thiophene-2-carboxamides | Antioxidant | Showed significant radical scavenging activity. | nih.gov |

| Thiophene Carboxamides with aryl substituents | Antiproliferative (Anticancer) | Cytotoxic to breast, liver, and leukemia cell lines. | mdpi.com |

| Thiophene Carboxamide Analogs | Anticancer (Glioblastoma) | Inhibited glioblastoma cell proliferation by activating AMPK. | acs.org |

| 5-(4-fluorophenyl)thiophene-2-carboxamides | Anticancer (Hepatocellular Carcinoma) | Active against Hep3B cancer cell line, biomimetic of Combretastatin A-4. | nih.gov |

Despite a comprehensive search for scientific literature, no direct research findings were identified for "this compound" concerning its specific applications in enzyme inhibition studies of D-amino acid oxidase or bacterial cystathionine γ-lyase, nor its explicit use in ligand design for protein interactions as outlined in the requested article structure.

The performed searches yielded information on related compounds and the broader class of thiophene derivatives, indicating a potential for such applications. For instance, various thiophene-2-carboxylic acids have been investigated as inhibitors of D-amino acid oxidase, and derivatives of 3-aminothiophene-2-carboxylate have been explored for the inhibition of bacterial cystathionine γ-lyase. Furthermore, the thiophene scaffold is a recognized structural motif in the design of ligands for various protein targets.

However, in strict adherence to the user's instructions to focus solely on "this compound" and to exclude information outside the explicit scope of the provided outline, the absence of direct and specific research data on this particular compound prevents the generation of the requested article. The available information is either on analogous compounds or on the general class of thiophenes, which falls outside the stipulated content inclusions.

Therefore, this article cannot be generated at this time due to the lack of specific, published research on "this compound" within the precise contexts of the requested subsections. Further research would be required to specifically investigate the enzyme inhibition properties and ligand design applications of this particular chemical compound.

Retrosynthetic Analysis and Strategic Synthesis Planning for 5 Formylthiophene 2 Carboxamide

General Principles of Retrosynthesis Applied to Thiophene (B33073) Derivatives

The retrosynthesis of thiophene derivatives is guided by several established principles. The disconnection approach systematically breaks down the target molecule, revealing potential synthetic pathways. lkouniv.ac.inwordpress.comslideshare.netlibretexts.orgyoutube.comyoutube.com For thiophenes, this can involve either the disconnection of substituents from a pre-existing thiophene ring or the disconnection of the thiophene ring itself to reveal acyclic precursors.

Key strategies in thiophene synthesis include:

Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com

Gewald Aminothiophene Synthesis: This versatile multicomponent reaction combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. wikipedia.orgresearchgate.netsemanticscholar.orgscispace.comresearchgate.net These can serve as valuable intermediates for further functionalization.

Fiesselmann Thiophene Synthesis: This reaction provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. derpharmachemica.comwikipedia.orgrsc.orgresearchgate.netresearchgate.net

Hinsberg Thiophene Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.com

Functional group interconversion (FGI) is a crucial aspect of retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection. For instance, a nitro group can be a precursor to an amino group, or a methyl group can be oxidized to a carboxylic acid. lkouniv.ac.in

Disconnection Strategies for Formyl and Carboxamide Moieties

The retrosynthetic analysis of 5-formylthiophene-2-carboxamide reveals two primary disconnection points at the C-C bond of the formyl group and the C-N bond of the carboxamide group.

Disconnection of the Formyl Group:

The formyl group at the C5 position can be introduced through electrophilic aromatic substitution. The most common and effective method for the formylation of electron-rich heterocycles like thiophene is the Vilsmeier-Haack reaction . ijpcbs.comorganic-chemistry.orgwikipedia.orgthieme-connect.dersc.org This suggests a disconnection of the C-CHO bond, leading to a thiophene cation and a formyl anion synthon.

Disconnection of the Carboxamide Group:

The carboxamide group at the C2 position is typically formed from a carboxylic acid or its derivative. Therefore, a C-N bond disconnection is a logical retrosynthetic step. youtube.com This leads to a thiophene-2-carbonyl cation synthon and an amine anion synthon. The carboxylic acid itself can be obtained through various methods, including the oxidation of a corresponding aldehyde or alcohol, or by carboxylation of a lithiated thiophene. wikipedia.org

Identification of Synthons and Synthetic Equivalents

Based on the disconnection strategies, the following synthons and their corresponding commercially available synthetic equivalents can be identified for the synthesis of this compound.

| Synthon | Synthetic Equivalent | Relevant Reaction |

| Thiophene-5-carbaldehyde cation | Thiophene, N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) | Vilsmeier-Haack formylation |

| Formyl anion | Not a practical synthon in this context | N/A |

| Thiophene-2-carbonyl cation | Thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Amide formation |

| Amine anion (NH₂⁻) | Ammonia (B1221849) (NH₃), Ammonium hydroxide (B78521) (NH₄OH) | Amide formation |

| Thiophene-2,5-dication | 2,5-Dihalothiophene (e.g., 2,5-dibromothiophene) | Grignard reaction followed by carboxylation and formylation |

| Thiophene dianion | Thiophene and strong base (e.g., n-BuLi) | Sequential functionalization |

One-Pot and Cascade Reaction Design in Thiophene Synthesis

Modern synthetic strategies increasingly focus on the development of one-pot and cascade reactions to improve efficiency, reduce waste, and simplify purification processes. Several such methods are applicable to the synthesis of substituted thiophenes.

One-Pot Syntheses:

Glaser Coupling followed by Cycloaddition: A one-pot, two-step protocol has been developed for the synthesis of 2,5-disubstituted thiophenes. This method combines a copper-catalyzed Glaser coupling of terminal alkynes followed by a lithium amide-mediated cycloaddition with elemental sulfur. bohrium.com

Metal-free Sulfur Heterocyclization: 1,3-Diynes can be converted to 2,5-disubstituted thiophenes in a metal-free reaction with sodium hydrosulfide (B80085) under mild conditions. rsc.org

Gewald Multicomponent Reaction: As previously mentioned, the Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes from a ketone/aldehyde, an active methylene (B1212753) nitrile, and sulfur. wikipedia.orgresearchgate.netsemanticscholar.orgscispace.comresearchgate.net The resulting aminothiophene can then be further elaborated.

Cascade Reactions:

Annulation of β-Ketothioamides: A rapid and highly efficient method for the regioselective synthesis of tetrasubstituted thiophenes involves the cascade annulation of β-ketothioamides with arylglyoxals and other components. acs.org

Internal Oxidant-Induced Cascade Bis-Heteroannulation: Complex thiophene-fused polycyclic systems can be assembled in a one-pot operation through a copper-catalyzed cascade bis-heteroannulation of methyl aromatic ketoxime acetates, aromatic aldehydes, and elemental sulfur. acs.org

Domino Synthesis from Enynes and Mercaptoacetaldehyde: A domino reaction involving a Michael addition, 5-exo-dig carboannulation, and oxidation under air allows for the synthesis of tetrasubstituted thiophenes from 1,3-enynes and mercaptoacetaldehyde. organic-chemistry.org

While a direct one-pot or cascade synthesis of this compound has not been explicitly reported, the principles of these reactions can be applied to design a convergent and efficient synthetic route. For example, a multi-component reaction could be envisioned to construct a 2,5-disubstituted thiophene with precursor functionalities that can be readily converted to the desired formyl and carboxamide groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Formylthiophene-2-carboxamide?

- Methodological Answer : Synthesis typically involves coupling thiophene derivatives with carboxamide precursors. Common approaches include:

-

Neat Methods : Solvent-free reactions under mechanical stirring at room temperature (e.g., reacting substituted amines with activated carbonyl intermediates) .

-

Microwave-Assisted Synthesis : Enhanced efficiency using microwave irradiation with catalysts like aluminum oxide and basic conditions (e.g., cyclohexanone as a solvent) .

-

Stepwise Functionalization : Introducing the formyl group via Vilsmeier-Haack reaction on pre-synthesized thiophene-2-carboxamide derivatives.

- Key Considerations : Optimize reaction time and temperature to avoid decomposition of the formyl group. Monitor progress via TLC or HPLC.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling :

- Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation/contact.

- Avoid incompatible materials: strong oxidizing agents, acids, or bases, which may trigger hazardous decomposition (e.g., sulfur oxides, CO) .

- Storage :

- Keep in airtight containers at 0–6°C to prevent degradation .

- Ensure adequate ventilation in storage areas to avoid vapor accumulation .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Core Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify formyl (δ ~9.8–10.2 ppm) and carboxamide (δ ~6.5–8.0 ppm) groups .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can microwave irradiation enhance the synthesis efficiency of this compound derivatives?

- Mechanistic Insight : Microwave irradiation accelerates reaction kinetics via uniform dielectric heating, reducing reaction time from hours to minutes.

- Case Study : A 60% yield improvement was reported for analogous thiophene carboxamides using microwave conditions (cyclohexanone, 100°C, 20 min) compared to traditional reflux (6 hrs) .

- Optimization Tips : Adjust power settings and solvent polarity to balance thermal stability of the formyl group.

Q. What strategies resolve contradictions in reaction yields when using different solvent systems?

- Root Cause Analysis : Contradictions may arise from solvent polarity effects on intermediate stabilization or side reactions (e.g., hydrolysis of the formyl group).

- Experimental Design :

- Screen solvents (apolar to polar) to identify optimal dielectric environments.

- Use DOE (Design of Experiments) to evaluate interactions between solvent, temperature, and catalyst .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Cancer Research :

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Apoptosis Studies : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

- Mechanistic Studies :

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to therapeutic pathways .

- Molecular Docking : Computational modeling to predict binding affinity with target proteins (e.g., EGFR, COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.